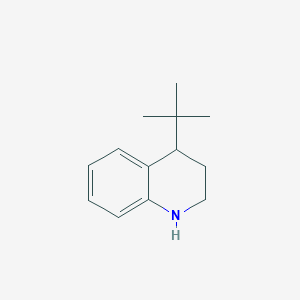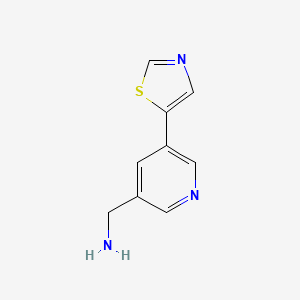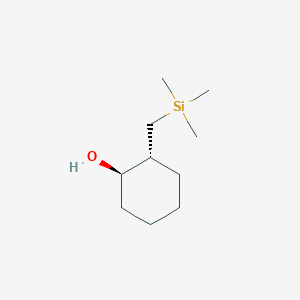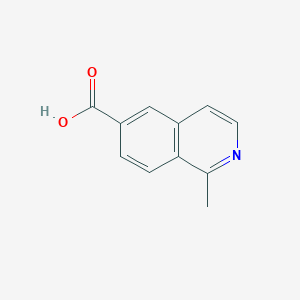![molecular formula C7H8ClN3O B11906939 (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the methanol group. One common method involves the use of a Pd-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
科学的研究の応用
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can act on GABA A receptors, influencing neurotransmission.
類似化合物との比較
Imidazo[4,5-b]pyridine derivatives: These include compounds like 3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one.
Imidazole-containing compounds: Such as clemizole and etonitazene, which share similar structural features and biological activities.
Uniqueness: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity compared to other imidazo[4,5-b]pyridine derivatives.
特性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
1H-imidazo[4,5-b]pyridin-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c11-3-5-1-6-7(8-2-5)10-4-9-6;/h1-2,4,11H,3H2,(H,8,9,10);1H |
InChIキー |
QBSADUTZOGRHDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1NC=N2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)



